Cadmium;dihydroxy(dioxo)tungsten

Description

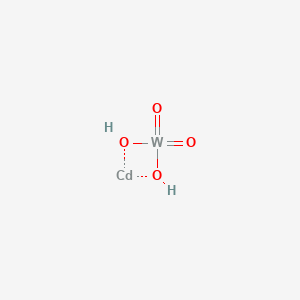

Cadmium;dihydroxy(dioxo)tungsten refers to a compound combining cadmium with the tungstic acid moiety (H₂WO₄). Based on nomenclature analysis, "dihydroxy(dioxo)tungsten" is synonymous with tungstic acid , suggesting the compound is likely cadmium tungstate (CdWO₄), a metal tungstate. Cadmium tungstate is characterized by its high density (~7.9 g/cm³, inferred from analogous tungstates) and stability under radiation, making it historically significant in X-ray scintillation detectors. Structurally, it comprises a tungsten center in a +6 oxidation state bonded to oxygen, forming a tetrahedral WO₄²⁻ unit coordinated with Cd²⁺ ions .

Properties

IUPAC Name |

cadmium;dihydroxy(dioxo)tungsten | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.2H2O.2O.W/h;2*1H2;;;/q;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQLLTWSVBMODD-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[W](=O)(=O)O.[Cd] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdH2O4W | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Chemical and Physical Properties

The table below compares key properties of cadmium tungstate with analogous tungstates and related compounds:

*Inferred from analogous tungstates; †Estimated based on tungstate thermal stability .

Structural and Functional Differences

- Cadmium tungstate (CdWO₄): Features a monoclinic crystal structure with high X-ray absorption efficiency. Its dense lattice enhances radiation resistance, but cadmium’s toxicity limits biomedical applications .

- Zinc tungstate (ZnWO₄): Exhibits similar density but superior photocatalytic activity under UV light due to zinc’s electronic configuration. Lower toxicity makes it preferable for environmental applications .

- Bismuth tungstate (Bi₂WO₆): Layered Aurivillius structure enables visible-light photocatalysis (e.g., pollutant degradation). Bismuth’s low toxicity expands its use in sustainable technologies .

- Sodium tungstate (Na₂WO₄): Water-soluble and alkaline, used in electroplating and as a precursor for other tungsten compounds. Lower environmental persistence compared to cadmium .

Toxicity and Environmental Impact

Cadmium compounds, including CdWO₄, are highly toxic, causing renal dysfunction, osteoporosis, and carcinogenicity . In contrast, tungsten compounds like Na₂WO₄ exhibit lower acute toxicity, though chronic exposure risks require further study . Zinc and bismuth tungstates are safer alternatives, with ZnWO₄ being explored for biocompatible luminescent materials .

Research Findings and Gaps

- Toxicity Mitigation: Substituting cadmium with zinc or bismuth in tungstates reduces environmental hazards while retaining functional properties .

- Synthesis Advances: Sol-gel and hydrothermal methods improve crystallinity and performance of tungstates, though CdWO₄ synthesis requires stringent safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.